![molecular formula C19H38ClNO2 B2563393 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1323535-02-9](/img/structure/B2563393.png)
1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[221]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions. One common method starts with the preparation of the core bicyclic structure, followed by the introduction of the diisopropylamino and oxypropanol groups through a series of substitution and condensation reactions. Specific solvents, catalysts, and controlled temperature conditions are crucial to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride often involves continuous flow synthesis to enhance efficiency and scalability. The process typically includes rigorous quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
This compound is capable of undergoing various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of protective groups to avoid side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones or aldehydes, while substitution reactions can yield various functionalized derivatives of the original compound.
科学研究应用
1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds applications in:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, possibly affecting cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceutical agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The exact mechanism of action depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity or signaling pathways. Understanding these interactions helps in designing new drugs or biotechnological tools.
相似化合物的比较
Compared to other similar compounds, 1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to its unique structural features. Similar compounds might include:
1-(Diisopropylamino)-3-(cyclohexyl)propan-2-ol hydrochloride
1-(Pyrrolidin-1-yl)-3-(bicyclo[2.2.1]hept-5-en-2-yl)propan-2-ol hydrochloride: These similar compounds may share certain chemical properties but differ in their reactivity and biological activities due to variations in their structures. This uniqueness underlines the importance of the original compound in diverse scientific investigations.
属性
IUPAC Name |
1-[di(propan-2-yl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO2.ClH/c1-13(2)20(14(3)4)11-16(21)12-22-17-10-15-8-9-19(17,7)18(15,5)6;/h13-17,21H,8-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRITIGQELFODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1CC2CCC1(C2(C)C)C)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2563311.png)
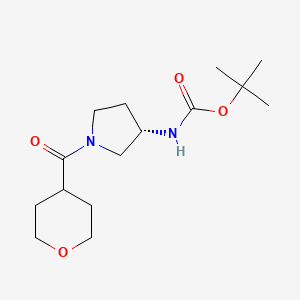
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2563316.png)
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2563317.png)
![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)
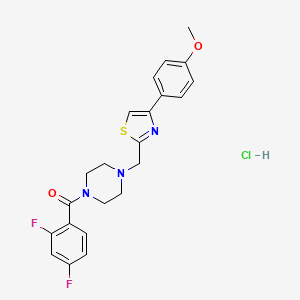
![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 3,5-dimethoxybenzoate](/img/structure/B2563321.png)
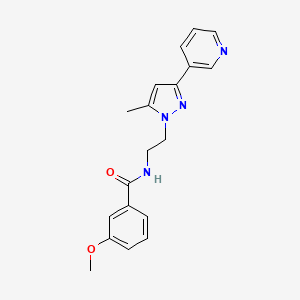
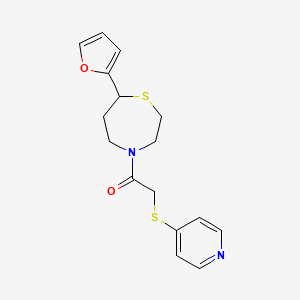
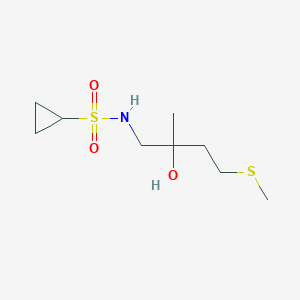
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2563331.png)

